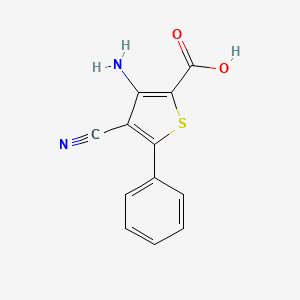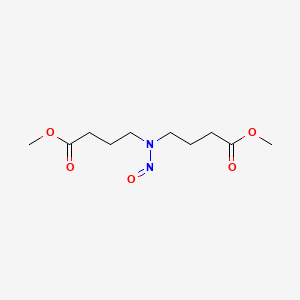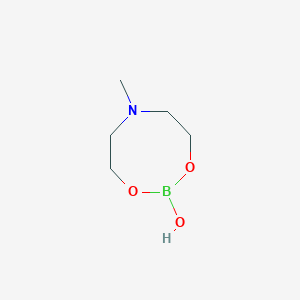
6-Methyl-1,3,6,2-dioxazaborocan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3,6,2-dioxazaborocan-2-ol is a chemical compound with the molecular formula C5H12BNO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with diols under specific conditions. One common method involves the reaction of methylboronic acid with ethylene glycol in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,3,6,2-dioxazaborocan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 6-Methyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanophenylboronic acid MIDA ester: This compound has a similar boron-containing structure but with different functional groups, leading to distinct chemical properties and applications.
3-Methoxycarbonylphenylboronic acid MIDA ester: Another boron-containing compound with applications in organic synthesis and materials science.
Uniqueness
6-Methyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific structure, which allows it to form stable complexes with a variety of biomolecules. This makes it particularly valuable in the fields of drug delivery and therapeutic research .
Eigenschaften
CAS-Nummer |
83733-35-1 |
|---|---|
Molekularformel |
C5H12BNO3 |
Molekulargewicht |
144.97 g/mol |
IUPAC-Name |
2-hydroxy-6-methyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C5H12BNO3/c1-7-2-4-9-6(8)10-5-3-7/h8H,2-5H2,1H3 |
InChI-Schlüssel |
KPYVLGCFBNQIEX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCN(CCO1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



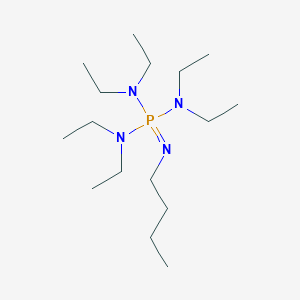
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

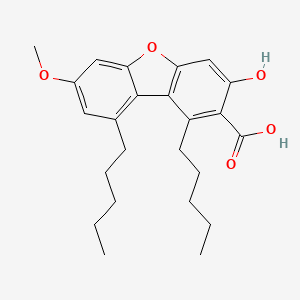
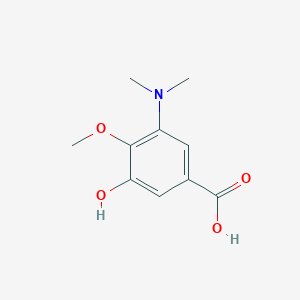
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)

